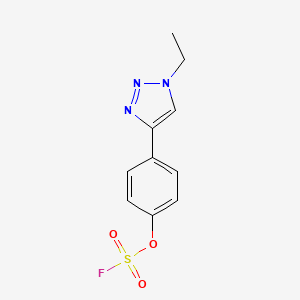
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group and a fluorosulfonyloxyphenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include ethyl azide and 4-fluorosulfonyloxyphenylacetylene.
Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between ethyl azide and 4-fluorosulfonyloxyphenylacetylene. This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions to form the triazole ring.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound can be used as a building block for the synthesis of new drug candidates.
Biological Research: The compound can be used as a probe to study enzyme inhibition and protein-ligand interactions.
Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique electronic properties.
Agriculture: Triazole compounds are used as fungicides and herbicides to protect crops from diseases and pests.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
1-Ethyl-4-(4-fluorosulfonyloxyphenyl)triazole can be compared with other triazole derivatives, such as:
1-Ethyl-4-phenyltriazole: Lacks the fluorosulfonyloxy group, resulting in different chemical reactivity and biological activity.
1-Methyl-4-(4-fluorosulfonyloxyphenyl)triazole: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
4-(4-Fluorosulfonyloxyphenyl)-1,2,3-triazole: Different substitution pattern on the triazole ring, leading to variations in its reactivity and applications.
The presence of the fluorosulfonyloxy group in this compound makes it unique and imparts specific properties that can be advantageous in certain applications.
Propiedades
IUPAC Name |
1-ethyl-4-(4-fluorosulfonyloxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3S/c1-2-14-7-10(12-13-14)8-3-5-9(6-4-8)17-18(11,15)16/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKVXYIEQWWFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
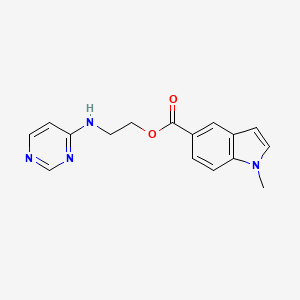
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)


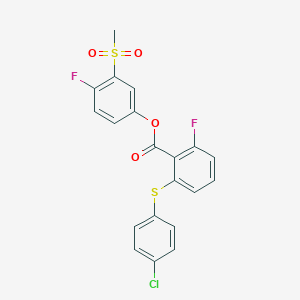
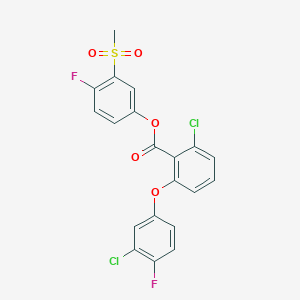

![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)

![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
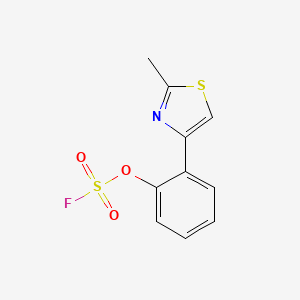
![6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
